molecular formula C25H27N3O5S B11581923 (5Z)-2-(3,4-dimethoxyphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11581923
M. Wt: 481.6 g/mol
InChI Key: FSDFNABPJXQUMG-HMAPJEAMSA-N
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Description

The compound (5Z)-2-(3,4-dimethoxyphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolo-triazole core, substituted with methoxy and pentyloxy groups, which may contribute to its distinctive chemical properties and biological activities.

Preparation Methods

The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazolo-triazole core, followed by the introduction of the dimethoxyphenyl and methoxy-pentyloxybenzylidene groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

(5Z)-2-(3,4-dimethoxyphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(5Z)-2-(3,4-dimethoxyphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(5Z)-2-(3,4-dimethoxyphenyl)-5-[3-methoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can be compared with similar compounds, such as:

The uniqueness of This compound lies in its specific substitution pattern and the presence of the thiazolo-triazole core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[(3-methoxy-4-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C25H27N3O5S/c1-5-6-7-12-33-19-10-8-16(13-20(19)31-3)14-22-24(29)28-25(34-22)26-23(27-28)17-9-11-18(30-2)21(15-17)32-4/h8-11,13-15H,5-7,12H2,1-4H3/b22-14-

InChI Key

FSDFNABPJXQUMG-HMAPJEAMSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OC

Origin of Product

United States

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